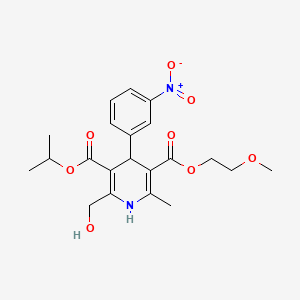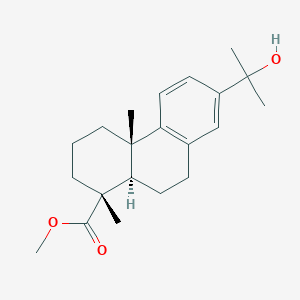
Methyl 15-hydroxydehydroabietate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 15-hydroxydehydroabietate is a chemical compound with the molecular formula C21H30O3 and a molecular weight of 330.4611 . It is a methyl ester derivative of 15-hydroxydehydroabietic acid, which belongs to the class of diterpenoids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 15-hydroxydehydroabietate typically involves the esterification of 15-hydroxydehydroabietic acid. One common method includes the reaction of 15-hydroxydehydroabietic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds as follows:
15-Hydroxydehydroabietic acid+MethanolH2SO4Methyl 15-hydroxydehydroabietate+Water
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 15-hydroxydehydroabietate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acid chlorides or anhydrides are used for esterification reactions.
Major Products:
Oxidation: Formation of 15-oxo-dehydroabietic acid.
Reduction: Formation of 15-hydroxydehydroabietic alcohol.
Substitution: Formation of various esters and ethers depending on the substituents used.
Applications De Recherche Scientifique
Chemistry: Used as a starting material for the synthesis of other complex diterpenoids.
Biology: Investigated for its role in plant defense mechanisms against pathogens.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of resins, varnishes, and adhesives due to its chemical stability and reactivity
Mécanisme D'action
The mechanism of action of methyl 15-hydroxydehydroabietate involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by modulating enzyme activities or interacting with cellular receptors. For example, its antimicrobial activity could be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
- 15-Hydroxydehydroabietic acid
- Dehydroabietic acid
- Abietic acid
- Methyl callitrisate
Comparison: Methyl 15-hydroxydehydroabietate is unique due to its specific hydroxyl and ester functional groups, which confer distinct chemical reactivity and biological activity. Compared to dehydroabietic acid and abietic acid, the presence of the hydroxyl group at the 15th position enhances its solubility and potential for chemical modifications .
Propriétés
Numéro CAS |
29461-23-2 |
|---|---|
Formule moléculaire |
C21H30O3 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
methyl (1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C21H30O3/c1-19(2,23)15-8-9-16-14(13-15)7-10-17-20(16,3)11-6-12-21(17,4)18(22)24-5/h8-9,13,17,23H,6-7,10-12H2,1-5H3/t17-,20-,21-/m1/s1 |
Clé InChI |
IGUDTNVZIOWVIV-DUXKGJEZSA-N |
SMILES isomérique |
C[C@]12CCC[C@@]([C@@H]1CCC3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)OC |
SMILES canonique |
CC12CCCC(C1CCC3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


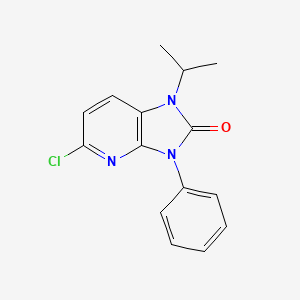



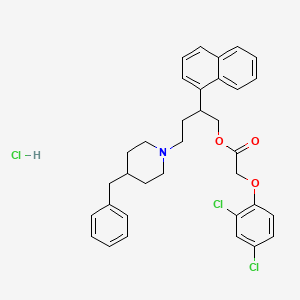
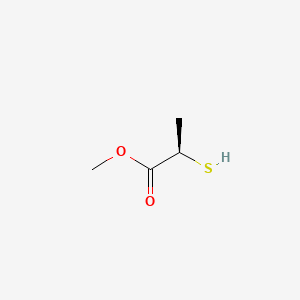
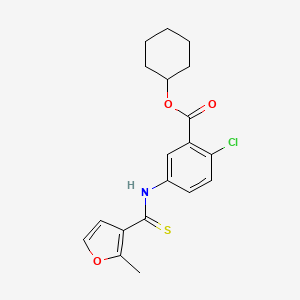
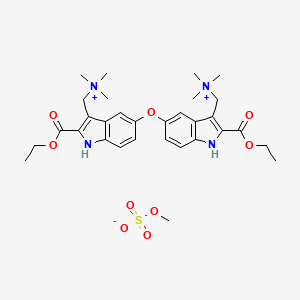
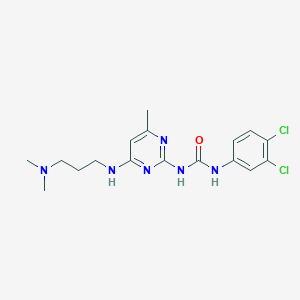
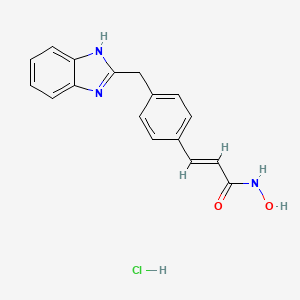
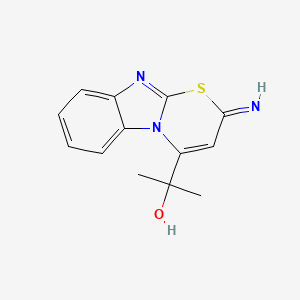
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-2-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12768497.png)
